molecular formula C29H25N3O7S2 B231223 5(Z),11(Z),14(Z)-Eicosatrienoic Acid CAS No. 15541-36-3

5(Z),11(Z),14(Z)-Eicosatrienoic Acid

Cat. No.: B231223
CAS No.: 15541-36-3
M. Wt: 306.5 g/mol
InChI Key: PRHHYVQTPBEDFE-CDCWTTDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5(Z),11(Z),14(Z)-Eicosatrienoic Acid, also known as sciadonic acid, is a polyunsaturated fatty acid with three double bonds located at the 5th, 11th, and 14th carbon positions. It belongs to the class of long-chain fatty acids and is an omega-6 fatty acid. This compound is naturally found in certain plant oils, such as pine nut oil, and has been studied for its various physiological and pathological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(Z),11(Z),14(Z)-Eicosatrienoic Acid can be achieved through several methods. One common approach involves the desaturation of precursor fatty acids using desaturase enzymes. For example, the biosynthesis of sciadonic acid has been achieved in the organism Anemone leveillei via two Δ5-desaturases, AL10 and AL21 . Another method involves the esterification reaction catalyzed by lipase enzymes, such as Lipozyme RM IM, in solvent-free conditions using pine nut oil .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from natural sources, such as pine nut oil. The oil is subjected to various purification processes, including distillation, chromatography, and crystallization, to isolate the desired fatty acid .

Chemical Reactions Analysis

Types of Reactions

5(Z),11(Z),14(Z)-Eicosatrienoic Acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are often catalyzed by enzymes or chemical reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and epoxidized derivatives, which have distinct biological activities .

Mechanism of Action

The mechanism of action of 5(Z),11(Z),14(Z)-Eicosatrienoic Acid involves its conversion to various bioactive lipid mediators by enzymes such as lipoxygenase and cyclooxygenase. These mediators then interact with specific molecular targets, such as receptors and enzymes, to exert their effects. For example, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Properties

IUPAC Name

(5E,11E,14E)-icosa-5,11,14-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,15-16H,2-5,8,11-14,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHHYVQTPBEDFE-CDCWTTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCC/C=C/CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15541-36-3
Record name Eicosa-5,11,14-trienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015541363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5(Z),11(Z),14(Z)-Eicosatrienoic Acid
Reactant of Route 2
5(Z),11(Z),14(Z)-Eicosatrienoic Acid
Reactant of Route 3
5(Z),11(Z),14(Z)-Eicosatrienoic Acid
Reactant of Route 4
Reactant of Route 4
5(Z),11(Z),14(Z)-Eicosatrienoic Acid
Reactant of Route 5
5(Z),11(Z),14(Z)-Eicosatrienoic Acid
Reactant of Route 6
5(Z),11(Z),14(Z)-Eicosatrienoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.